2-(Chloromethyl)-3,5,6-trimethylpyrazine

Synthetic Methodology Process Chemistry Ligustrazine Intermediate

2-(Chloromethyl)-3,5,6-trimethylpyrazine (CAS 123624-90-8) is a halogenated pyrazine derivative bearing a reactive chloromethyl group at the 2-position and three methyl substituents at positions 3, 5, and 6. It functions primarily as a key electrophilic intermediate in medicinal chemistry, enabling nucleophilic substitution reactions that yield structurally diverse ligustrazine (2,3,5,6-tetramethylpyrazine, TMP) derivatives with modulated pharmacological profiles.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 123624-90-8
Cat. No. B044281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3,5,6-trimethylpyrazine
CAS123624-90-8
Synonyms2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)CCl)C
InChIInChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3
InChIKeyNNXBZTOMYBIUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-3,5,6-trimethylpyrazine (CAS 123624-90-8): A Strategic Chloromethyl Intermediate for Ligustrazine Analogs


2-(Chloromethyl)-3,5,6-trimethylpyrazine (CAS 123624-90-8) is a halogenated pyrazine derivative bearing a reactive chloromethyl group at the 2-position and three methyl substituents at positions 3, 5, and 6 . It functions primarily as a key electrophilic intermediate in medicinal chemistry, enabling nucleophilic substitution reactions that yield structurally diverse ligustrazine (2,3,5,6-tetramethylpyrazine, TMP) derivatives with modulated pharmacological profiles [1]. The compound is a crystalline solid (mp 102–105 °C) with a molecular weight of 170.64 g/mol and formula C₈H₁₁ClN₂ .

Why 2-(Chloromethyl)-3,5,6-trimethylpyrazine Cannot Be Replaced by Generic Analogs in Ligustrazine Derivative Synthesis


Generic substitution with the parent ligustrazine (TMP), its hydroxyl analog 2-(hydroxymethyl)-3,5,6-trimethylpyrazine, or other alkylpyrazine intermediates is not functionally equivalent. The chloromethyl group is a superior leaving group (Cl⁻) compared to hydroxyl (OH⁻), enabling efficient alkylation under mild conditions and eliminating the need for harsh activation protocols [1]. This reactivity is essential for constructing four primary ligustrazine derivative classes—ethers, esters, amides/piperazines, and olefins—from a single intermediate scaffold [2]. The following evidence quantifies the specific advantages that underpin scientific selection of this chloromethyl intermediate over its closest alternatives.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-3,5,6-trimethylpyrazine Against Closest Comparators


Four-Step Synthesis Delivers ~80% Yield vs. ~50% for Radical Halogenation One-Step Method

A direct head-to-head comparison of two synthetic routes to 2-(chloromethyl)-3,5,6-trimethylpyrazine (TMP-Cl) demonstrates that the 'four-step' method—comprising oxidation, acetylation (Boekelheide reaction), hydrolysis, and mild chlorination using TsCl/TEA/DMAP—achieves a final product yield of approximately 80%. In contrast, the 'one-step' radical halogenation method produces a yield of only approximately 50%, along with significantly more by-products and harsher reaction conditions [1]. The four-step method further introduces a novel, previously unreported TsCl/TEA/DMAP mild halogenation step with ~100% single-step yield [1].

Synthetic Methodology Process Chemistry Ligustrazine Intermediate

Chloromethyl-Derived Bis-Pyrazine Analog Exhibits Sub-Micromolar Antiplatelet IC₅₀ vs. Weak Parent TMP

The chloromethyl handle on 2-(chloromethyl)-3,5,6-trimethylpyrazine enables synthesis of 1,3-bis-(2-trimethylpyrazinyl)propene, which demonstrates an IC₅₀ of 4.8 × 10⁻⁶ M (4.8 µM) for inhibition of secondary human platelet aggregation induced by ADP. This represents a several hundred-fold improvement over the parent compound TMPZ (2,3,5,6-tetramethylpyrazine) tested under identical conditions [1]. A downstream therapeutic candidate, pyragrel sodium—synthesized via this chloromethyl intermediate—achieved 99.7% purity and entered Phase II clinical trials as a thromboxane synthetase inhibitor [2].

Cardiovascular Pharmacology Platelet Aggregation Thromboxane Inhibition

Chloromethyl-Derived Ligustrazine-Phenolic Acid Conjugate Achieves Neuroprotective EC₅₀ of 1.07 µM, Outperforming Ester-Linked Comparators

When 2-(chloromethyl)-3,5,6-trimethylpyrazine is used as the electrophilic building block for ligustrazine-phenolic acid conjugates, the resulting ether/amide-linked compound 2c achieves an EC₅₀ of 1.07 µM in protecting differentiated PC12 cells from CoCl₂-induced neurotoxicity . This is superior to ester-linked analogs such as T-VA, which exhibited promising neuroprotective activity but proved unstable in rat plasma during in vivo studies . A structurally distinct chloromethyl-derived benzoate ester (compound 4a) independently demonstrated an EC₅₀ of 4.249 µM in the same PC12/CoCl₂ model [1].

Neuroprotection Ischemic Stroke PC12 Cell Assay

Chloromethyl-Enabled Ether Conjugate 2c Demonstrates Superior Rat Plasma Stability vs. Ester Analog T-VA

In a direct evaluation of plasma stability, the ether/amide-bridged compound 2c—synthesized via alkylation of 2-(chloromethyl)-3,5,6-trimethylpyrazine—exhibited better stability in rat plasma compared to the phenolic acid ester T-VA . The ester series (including T-VA) was found to be unstable in plasma during in vivo studies, motivating the design of the chloromethyl-derived ether/amide series for improved pharmacokinetic durability .

Plasma Stability Pharmacokinetics In Vitro ADME

Downstream Drug Intermediate Pyragrel Sodium Achieves 99.7% Purity and 34.2% Overall Yield from TMP via Chloromethyl Intermediate

2-(Chloromethyl)-3,5,6-trimethylpyrazine (designated as compound 6 in the synthetic scheme) serves as the critical penultimate intermediate in the kilogram-scale synthesis of pyragrel sodium, a novel thromboxane synthetase inhibitor. Starting from tetramethylpyrazine (TMP), the route proceeds through mono-N-oxide formation (93.5% yield), Boekelheide rearrangement, hydrolysis, and chlorination to afford the chloromethyl intermediate, which is then condensed with ethyl ferulate (98.6% yield) and hydrolyzed to yield pyragrel sodium with 99.7% purity and 34.2% overall yield from TMP [1].

Pharmaceutical Process Development GMP Intermediate Thromboxane Inhibitor

Optimal Research and Procurement Application Scenarios for 2-(Chloromethyl)-3,5,6-trimethylpyrazine Based on Verified Differentiation Evidence


Large-Scale Synthesis of Ligustrazine Derivative Libraries for Cardiovascular Drug Discovery

Procurement of 2-(chloromethyl)-3,5,6-trimethylpyrazine produced via the optimized four-step method (approx. 80% yield, minimal by-products) is the preferred choice for medicinal chemistry groups constructing ligustrazine derivative libraries targeting platelet aggregation inhibition. The chloromethyl group enables direct alkylation of amines, piperazines, and phenols to generate diverse 2-substituted trimethylpyrazine analogs, as validated by the several hundred-fold antiplatelet potency improvement of 1,3-bis-(2-trimethylpyrazinyl)propene (IC₅₀ = 4.8 µM) over parent TMPZ [1]. The demonstrated scalability to pyragrel sodium (99.7% purity, Phase II clinical candidate) provides confidence for hit-to-lead and lead optimization campaigns [2].

Neuroprotective Agent Development Requiring Plasma-Stable Ether/Amide Linkages

Researchers developing neuroprotective ligustrazine conjugates for ischemic stroke should select this chloromethyl intermediate over ester-forming alternatives. Direct comparative evidence shows that chloromethyl-derived ether/amide conjugate 2c achieves an EC₅₀ of 1.07 µM in CoCl₂-injured PC12 cells while maintaining rat plasma stability superior to the ester analog T-VA, which was discontinued due to plasma instability [1]. This eliminates the metabolic liability inherent to ester-linked series and supports progression to in vivo efficacy models without the confounding factor of rapid hydrolytic degradation.

Process Chemistry Scale-Up for GMP-Compliant Ligustrazine-Based APIs

Industrial procurement teams supporting GMP manufacturing of ligustrazine-derived active pharmaceutical ingredients (APIs) should prioritize 2-(chloromethyl)-3,5,6-trimethylpyrazine synthesized via the four-step TsCl/TEA/DMAP chlorination route. This method has been demonstrated at scale to produce the intermediate with high purity, enabling downstream condensation steps such as the ethyl ferulate reaction (98.6% step yield) and final drug substance exceeding 99.5% purity, meeting regulatory requirements for clinical trial material [1]. The mild reaction conditions (avoiding radical initiators and high-temperature reflux) reduce safety risks and by-product profiles compared to the one-step radical halogenation alternative [2].

Academic Research on Structure-Activity Relationships of 2-Substituted Pyrazine Pharmacophores

Academic laboratories exploring structure–activity relationships (SAR) of pyrazine-based pharmacophores benefit from the versatile electrophilic reactivity of the chloromethyl group. As documented in the 2015 comprehensive review covering 304 synthetic ligustrazine derivatives, this single intermediate serves as the entry point for four major derivative classes: ethers, esters, amides/piperazines, and olefins [1]. The well-characterized physicochemical properties (mp 102–105 °C, MW 170.64, LogP 1.4) and synthetic protocols from multiple independent research groups ensure reproducibility and facilitate comparison of biological results across laboratories [2].

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